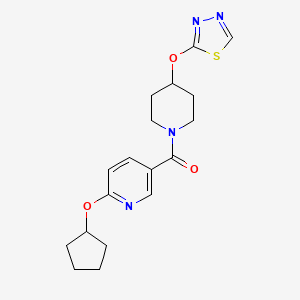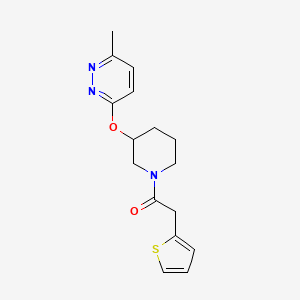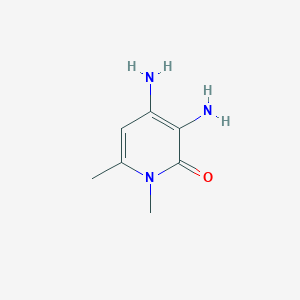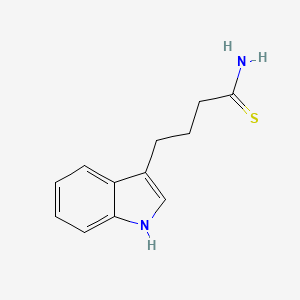![molecular formula C27H30ClFN4O B2482528 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 946365-34-0](/img/structure/B2482528.png)
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals that exhibit a range of biological activities due to their complex molecular structure. These activities are largely due to the presence of multiple functional groups that interact with biological systems in diverse ways.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step chemical reactions, starting from basic aromatic compounds and incorporating various functional groups through nucleophilic substitution, reduction, and other common organic reactions. For example, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives demonstrates a methodology that could be adapted for our compound, highlighting the complexity and precision required in chemical synthesis (Walsh et al., 1990).
科学的研究の応用
Dopamine D3 Receptor Ligands
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide and its derivatives have been studied extensively for their potential as dopamine D3 receptor ligands. A study explored the structure-affinity relationship of related compounds, indicating that modifications in the aromatic ring linked to the N-1 piperazine ring and intermediate alkyl chain elongation can influence the binding affinity for the D3 receptor, making these compounds of interest in neuropsychiatric disorder research (Leopoldo et al., 2002).
Radioligand for Dopamine D3 Receptors
Derivatives of the compound have been developed as radioligands for dopamine D3 receptors, providing tools for in vitro and in vivo studies. One such derivative demonstrated high affinity and selectivity for dopamine D3 receptors, offering a potential avenue for investigating the role of these receptors in various biological processes and diseases (Xu et al., 2009).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of structurally related compounds, like flumatinib, have been conducted. Such studies are crucial for understanding the metabolic pathways, identifying the main metabolites, and optimizing the therapeutic efficacy of drugs (Gong et al., 2010).
Antimicrobial Activity
Certain derivatives of 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide have demonstrated antimicrobial properties. Studies on synthesized compounds, including those with piperazine derivatives, have shown inhibitory activities against various bacterial strains, making them candidates for further antimicrobial drug development (Mishra & Chundawat, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O/c1-31(2)24-10-6-20(7-11-24)26(19-30-27(34)21-4-3-5-22(28)18-21)33-16-14-32(15-17-33)25-12-8-23(29)9-13-25/h3-13,18,26H,14-17,19H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZTECWQLWCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)
![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)


![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)
![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)

